Product packaging for LORTALAMINE(Cat. No.:CAS No. 70384-91-7)

LORTALAMINE

Cat. No.: B1675143
CAS No.: 70384-91-7
M. Wt: 292.76 g/mol
InChI Key: MJRPHRMGEKCADU-PJRDJYAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lortalamine (LM-1404) is a potent non-tricyclic compound investigated for its antidepressant properties in the 1980s . While it did not progress to market approval, largely due to observations of ocular toxicity in animal models, it remains a valuable selective norepinephrine reuptake inhibitor (NRI) for research applications . Its primary research value lies in its highly selective mechanism of action. Pharmacological studies demonstrate that this compound acts as a potent inhibitor of norepinephrine uptake in rat brain cortex slices, showing greater potency in this regard than the tricyclic antidepressant imipramine . Crucially, the compound exhibits a clean receptor interaction profile; it does not inhibit serotonin uptake and has negligible interference with the dopaminergic system . Furthermore, unlike many tricyclic antidepressants, this compound is devoid of significant anticholinergic and antihistaminic properties, making it a precise tool for isolating norepinephrine pathways in experimental models . This selective pharmacodynamic profile, combined with its historical use in positron emission tomography (PET) studies to label norepinephrine transporters, establishes this compound as a specialized agent for neuroscience research, particularly in the study of depression and neurotransmitter transporter function . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17ClN2O2 B1675143 LORTALAMINE CAS No. 70384-91-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70384-91-7

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

(1R,9R)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one

InChI

InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10-,12?,15+/m0/s1

InChI Key

MJRPHRMGEKCADU-PJRDJYAKSA-N

SMILES

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl

Isomeric SMILES

CN1CC[C@@]23C(C1)[C@@H](CC(=O)N2)C4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam
LM 1404
LM-1404
lortalamine
lortalamine, (4aR,10R,10aR)-isome

Origin of Product

United States

Advanced Synthetic Methodologies for Lortalamine and Its Analogs

Comprehensive Strategies for Lortalamine Total Synthesis

The total synthesis of this compound and its related structures typically requires the construction of a complex tetracyclic system. Researchers have explored different routes, often involving the formation of the core chromeno[3,2-c]pyridine system. mdpi.com

Detailed Multi-Step Reaction Sequences

Synthetic strategies for this compound often commence with readily available starting materials and proceed through a series of transformations to build the characteristic ring structure. One approach to constructing the chromeno[3,2-c]pyridine system, a core feature of this compound, involves the reaction of ethyl coumarin-3-carboxylates with 1-alkyl-4-piperidones. This two-step procedure includes a Michael addition followed by cleavage of the resulting adduct. mdpi.com Another method for building this core structure utilizes the cyclization of cyanopyridyl phenyl ethers through a four-step sequence involving condensation, reduction, diazotization, and cyanation, although this route has been reported to yield the target chromeno[3,2-c]pyridine in a relatively low yield of 10%. mdpi.com

Radiochemical syntheses of this compound have also been developed, involving the alkylation of normethyl precursors with no-carrier-added [11C]CH3I. researchgate.net These syntheses typically involve multi-step approaches to prepare the necessary precursors. researchgate.net

Identification and Synthesis of Key Synthetic Intermediates

The synthesis of this compound relies on the preparation of key intermediates that facilitate the construction of the final molecular architecture. One such intermediate is N-[(S)-α-phenylethyl]-4-piperidone, which has been utilized in the synthesis of (+)-lortalamine. mdpi.com The preparation of this intermediate can involve a nucleophilic substitution leading to a ring opening-ring closure sequence. mdpi.com

In the context of asymmetric synthesis, chiral, non-racemic ketones have been prepared and transformed into diastereomeric intermediates for this compound analogs. researchgate.net The stereochemistry of these intermediates, particularly on the heterocyclic part, has been established through techniques such as X-ray crystallography. researchgate.net

Enantioselective Synthesis and Stereochemical Control of this compound

Given the potential for this compound to exist as enantiomers, controlling the stereochemistry during synthesis is crucial. Enantioselective synthesis aims to produce a specific enantiomer in excess. Various approaches have been explored for the asymmetric synthesis of this compound or its analogs, often involving the use of chiral auxiliaries. mdpi.comresearchgate.netnih.gov

Strategic Application of Chiral Auxiliaries

Chiral auxiliaries are frequently employed in the synthesis of chiral molecules to induce diastereoselectivity in a reaction, allowing for the preferential formation of one diastereomer over the other. The auxiliary is then typically removed to yield the desired enantiomer of the product. du.ac.in

(S)-α-Phenylethylamine has been successfully utilized as a chiral auxiliary in the synthesis of (+)-lortalamine. mdpi.comnih.govresearchgate.net This method involves the preparation of N-[(S)-α-phenylethyl]-4-piperidone, which serves as a key intermediate. mdpi.com The use of (S)-α-phenylethylamine can facilitate efficient stereoinduction in certain steps of the synthesis. researchgate.netacs.org For instance, it has been chosen as a chiral auxiliary to synthesize diastereomeric 2-substituted-4-piperidones. researchgate.netacs.org

(R)-(+)-1-(1-Naphthyl)ethylamine has been investigated as a chiral auxiliary in the asymmetric synthesis of this compound analogs. Research indicates that (R)-(+)-1-(1-Naphthyl)ethylamine can be a more effective chiral auxiliary in achieving stereocontrol compared to (S)-(-)-alpha-methylbenzylamine in the synthesis of this compound analogs. researchgate.netresearchgate.net Its application in a synthetic sequence has been explored to potentially improve stereoselectivity. researchgate.net (R)-(+)-1-(1-Naphthyl)ethylamine is a known chiral inductor used in various asymmetric transformations. researchgate.netenzymaster.de

Utilization of (S)-α-Phenylethylamine as a Stereodirecting Agent

Diastereoselective Approaches in this compound Analog Preparation

The synthesis of this compound and its analogs has involved multi-step synthetic approaches. nih.govresearchgate.netresearchgate.net Efforts have been directed towards the asymmetric synthesis of this compound or its analogs by different research groups. researchgate.netresearchgate.netnih.gov These approaches often utilize chiral auxiliaries to control the stereochemical outcome of key reaction steps. researchgate.netresearchgate.netdntb.gov.uadntb.gov.ua For instance, (S)-(-)-alpha-methylbenzylamine has been employed as a chiral auxiliary in the synthesis of (+)-lortalamine. researchgate.net Another chiral auxiliary investigated for the asymmetric synthesis of this compound analogs is (R)-(+)-1-(1-naphthyl)ethylamine, which was found to be more effective than (S)-(-)-alpha-methylbenzylamine in certain cases. researchgate.net These diastereoselective methods aim to prepare chiral, non-racemic intermediates that can be transformed into the desired enantiomers of this compound analogs. researchgate.netresearchgate.net

Methodologies for Stereochemical Assignment in this compound Derivatives (e.g., X-ray Crystallography, NMR Spectroscopy for Diastereomer/Enantiomer Resolution)

Establishing the precise stereochemistry of this compound derivatives and their intermediates is crucial for understanding their biological activity and ensuring the purity of synthesized compounds. Various spectroscopic and crystallographic techniques are employed for this purpose. X-ray crystallography has been utilized to establish the stereochemistry of intermediate compounds in the synthesis of this compound analogs, allowing for the unambiguous assignment of absolute configuration. researchgate.netresearchgate.net This technique provides a detailed three-dimensional structure of molecules in the crystalline state. bu.edurcsb.orgwhatislife.com

NMR spectroscopy, including 1H and 13C NMR, is another vital tool for stereochemical assignment and the resolution of diastereomers and enantiomers. researchgate.netresearchgate.netbu.edurcsb.org In some instances, the configuration at specific chiral centers in this compound analogs has been assigned indirectly by comparing their 1H and 13C NMR spectroscopic data and specific rotation values with those of previously prepared compounds with known stereochemistry established by X-ray studies. researchgate.net NMR spectroscopy provides information about the local environment of atoms within a molecule, which can be used to differentiate between stereoisomers in solution. bu.edurcsb.org

Radiochemical Synthesis of this compound for Advanced Research Applications

This compound has been successfully synthesized in a radiolabeled form, specifically with Carbon-11 (B1219553) ([11C]), for use in Positron Emission Tomography (PET) studies. wikipedia.orgnih.govresearchgate.netresearchgate.netthno.orgresearchgate.net This allows for the in vivo imaging and study of norepinephrine (B1679862) transporters.

Carbon-11 Labeling Techniques for Positron Emission Tomography

Carbon-11 is a frequently used radionuclide for labeling small molecule PET tracers due to carbon's prevalence in organic molecules and its suitable decay characteristics. researchgate.netmdpi.com [11C]this compound is synthesized via [11C]methylation. wikipedia.orgnih.govresearchgate.netresearchgate.netthno.org The radiochemical synthesis is typically performed by the alkylation of corresponding normethyl precursors using no-carrier-added [11C]CH3I. nih.govresearchgate.netresearchgate.net This reaction is often carried out in a solvent such as dimethylformamide (DMF). nih.govresearchgate.netresearchgate.net Following the labeling reaction, high-performance liquid chromatography (HPLC) purification is employed to obtain the radiochemically pure [11C]this compound. nih.govresearchgate.netresearchgate.net Radiochemical yields for [11C]this compound synthesized through this method have been reported in the range of 63-97%. nih.govresearchgate.netresearchgate.net

Pharmacological Characterization of Lortalamine: Molecular and Receptor Level Mechanisms

Elucidation of Lortalamine's Mechanism of Action as a Norepinephrine (B1679862) Reuptake Inhibitor (NET)

This compound exerts its primary pharmacological effect by inhibiting the reuptake of norepinephrine from the synaptic cleft. This action is mediated through the blockade of the norepinephrine transporter (NET), a protein responsible for transporting extracellular norepinephrine back into the presynaptic neuron wikipedia.orgnih.govpatsnap.com. By inhibiting NET function, this compound increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission patsnap.comwikipedia.org.

In Vitro Selectivity and Potency for the Norepinephrine Transporter

In vitro studies have demonstrated this compound's potent and selective inhibitory activity at the norepinephrine transporter. Research using rat brain cortex slices showed that this compound is more potent than imipramine (B1671792) in inhibiting norepinephrine uptake nih.gov. Furthermore, studies investigating its effects on other monoamine transporters indicated that this compound does not significantly inhibit serotonin (B10506) uptake by rat midbrain slices and has only slight or negligible interference with the dopaminergic system, inhibiting dopamine (B1211576) uptake by rat striatum synaptosomes only at very high concentrations nih.gov. This suggests a high degree of selectivity for the NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) wikipedia.orgmedkoo.comnih.gov.

Interactive Table 1: In Vitro Neurotransmitter Uptake Inhibition

CompoundTarget Transporter (Species/Tissue)EffectRelative Potency (vs. Imipramine)
This compoundNorepinephrine (Rat Brain Cortex)Inhibition of uptakeMore potent
This compoundSerotonin (Rat Midbrain)No significant inhibitionN/A
This compoundDopamine (Rat Striatum Synaptosomes)Slight/Negligible inhibition (high conc.)N/A
ImipramineNorepinephrine (Rat Brain Cortex)Inhibition of uptakeReference

Note: Data compiled from search result nih.gov.

Modulatory Effects on Adrenergic Receptor Systems: Preclinical Insights

Beyond its primary action on NET, preclinical studies have provided some insights into this compound's potential modulatory effects on adrenergic receptor systems. While the primary mechanism involves increasing synaptic norepinephrine levels, which would consequently affect adrenergic receptors, direct interactions with these receptors have also been considered in the broader pharmacological profile of NET inhibitors frontiersin.orgmdpi.commdpi.com. Although specific detailed data on this compound's direct binding or functional effects on various adrenergic receptor subtypes (alpha-1, alpha-2, beta-1, beta-2, beta-3) are not extensively detailed in the provided search results, the potentiation of yohimbine (B192690) toxicity (yohimbine is an alpha-2 adrenergic receptor antagonist) and the diminished tyramine (B21549) pressure response while increasing the response to norepinephrine in anesthetized dogs suggest indirect effects on adrenergic signaling pathways downstream of NET inhibition nih.gov. These observations are consistent with an increase in available norepinephrine at adrenergic receptor sites.

Comparative Pharmacological Profiling of this compound with Analogous NET Inhibitors

Comparing the pharmacological profile of this compound with other NET inhibitors provides context for its selectivity and potency. Various compounds, including tricyclic antidepressants like imipramine and desipramine, as well as more selective agents like reboxetine (B1679249) and atomoxetine, also exert their effects by inhibiting NET nih.govthno.orgresearchgate.netnih.gov.

Analysis of Receptor Binding Affinities and Selectivity

Analysis of receptor binding affinities is crucial for understanding the selectivity of a compound for its primary target compared to other receptors and transporters. This compound has been characterized as having high affinity and high selectivity for the norepinephrine transporter nih.gov. While specific comprehensive binding affinity data (Ki values) for this compound across a broad panel of receptors and transporters are not provided in the search results, the reported lack of significant inhibition of serotonin and dopamine uptake, coupled with its potency at the NET, supports its classification as a selective NET inhibitor nih.gov. This contrasts with the broader binding profiles of some older antidepressants like the tricyclics, which often interact with multiple targets including SERT, DAT, histamine, and muscarinic receptors nih.govnih.gov.

Interactive Table 2: Comparative Selectivity (Qualitative)

CompoundPrimary TargetSignificant Activity at SERTSignificant Activity at DATOther Notable Interactions
This compoundNETNoNegligibleNone reported in detail
ImipramineNET, SERTYesSomeHistamine, Muscarinic
DesipramineNETLess than ImipramineSome
ReboxetineNETNoNoMinimal
AtomoxetineNETLowVery LowMinimal

Functional In Vitro Assays of Neurotransmitter Reuptake Inhibition

Preclinical Receptor Binding and Occupancy Studies

Preclinical receptor binding studies, often using radioligands, are employed to quantify the affinity of a compound for its target receptor or transporter in tissue homogenates or cell membranes mdpi.com. Receptor occupancy studies, on the other hand, assess the extent to which a compound occupies its target in vivo, typically in animal models, and are valuable for understanding the relationship between dose, exposure, and target engagement nih.govnih.govmlm-labs.compsychogenics.comitrlab.com.

This compound's high affinity and selectivity for the NET have made it useful in radiolabeled form (specifically, carbon-11 (B1219553) labeled this compound) for PET imaging studies aimed at visualizing and quantifying NET density in the brain wikipedia.orgcore.ac.uknih.govthno.org. These studies inherently rely on the binding of the radiolabeled compound to the NET. While the provided search results mention the use of [11C]this compound for PET studies and its high affinity for NET, detailed data from specific preclinical receptor binding assays (e.g., Ki values against [3H]nisoxetine binding, a common NET radioligand) or comprehensive in vivo receptor occupancy studies for this compound itself were not extensively presented nih.govresearchgate.netnih.gov. However, the successful application of [11C]this compound in PET imaging in baboons and rats confirms its ability to bind to and occupy the NET in vivo, allowing for the study of NET distribution and the effects of other NET-targeting drugs nih.govthno.org. Pretreatment with known NET inhibitors like nisoxetine (B1678948) has been shown to reduce the binding of NET radiotracers, demonstrating the specificity of binding thno.orgresearchgate.net.

Interactive Table 3: Radioligands Used in NET Imaging

RadioligandTargetApplicationNotes
[11C]this compoundNETPET imagingUsed to label and image NET in vivo
[11C]NisoxetineNETPET imagingPotent and selective NET ligand
[11C]OxaprotilineNETPET imagingEvaluated as a NET tracer
[11C]DesipramineNETPET/SPECT imagingEvaluated as a NET tracer
[18F]FluororeboxetineNETPET imagingReboxetine analogue

In Vivo Mapping of Norepinephrine Transporter Binding Sites

In vivo studies, often employing techniques like PET imaging with radiolabeled compounds, have been crucial in mapping the binding sites of norepinephrine transporters in the brain. This compound, labeled with Carbon-11 ([¹¹C]this compound), has been utilized as a radiotracer in such studies to visualize and quantify NET distribution. thno.orgresearchgate.net

Research involving various radiolabeled selective norepinephrine reuptake inhibitors, including [¹¹C]this compound, has been conducted to evaluate their suitability as NET tracers for PET imaging. thno.orgresearchgate.net These studies aim to identify ligands with high affinity and selectivity for the NET, adequate brain penetration, appropriate lipophilicity, and favorable kinetic properties for in vivo imaging. researchgate.netwikipedia.org

Studies comparing different NET ligands, such as [¹¹C]this compound, [¹¹C]oxaprotiline, and [¹¹C]nisoxetine, have shown that these compounds exhibit high uptake in brain regions known to be rich in NETs, including the striatum. nih.goveurekaselect.com However, the utility of some of these earlier ligands, including this compound, has been noted to be limited by factors such as high non-specific binding and a relatively low specific signal in certain in vivo applications. nih.goveurekaselect.com

Despite these limitations, the ability of radiolabeled this compound to bind to NET sites in vivo has contributed to the understanding of NET distribution in animal models. For instance, studies in rats using autoradiography have shown specific binding in NET-rich areas like the locus coeruleus and the bed nucleus of the stria terminalis, as well as in larger grey matter areas such as the neocortex and striatum. thno.orgnih.gov The specificity of binding in such studies is often demonstrated by the significant reduction in radiotracer uptake following pre-treatment with known high-affinity NET inhibitors like nisoxetine. thno.orgnih.gov

The regional distribution of NET binding observed with radiolabeled ligands like this compound is generally consistent with the known distribution of norepinephrine innervation in the brain. medrxiv.org

Assessment of Non-Specific Binding and Off-Target Receptor Interactions in Animal Models

For compounds like this compound, which are designed to interact with the norepinephrine transporter, evaluating binding to other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), as well as a wide range of other receptors, is essential. nih.goveurekaselect.comnih.gov

Furthermore, assessing off-target interactions is important for predicting potential side effects and understanding the full scope of a compound's activity. While this compound is described as a highly selective norepinephrine reuptake inhibitor, comprehensive pharmacological profiling in animal models often involves screening for interactions with a broad panel of receptors, ion channels, and enzymes. medkoo.comnih.gov Although specific detailed data on this compound's off-target interactions beyond monoamine transporters were not extensively detailed in the provided search results, the general principle of evaluating such interactions in animal models is a standard practice in preclinical characterization to identify potential liabilities and understand the compound's polypharmacology. minervaimaging.comcam.ac.uk Studies in animal models are valuable for revealing off-target effects that may not be apparent in in vitro systems alone. minervaimaging.comcam.ac.uk

Preclinical Biotransformation and Metabolic Pathways of Lortalamine

Identification and Characterization of Lortalamine Metabolites

Studies investigating the metabolism of this compound have identified several metabolites formed through primary biotransformation processes. nih.gov These transformations involve modifications to the this compound molecule, leading to the formation of structurally related compounds.

Primary Metabolic Transformations: N-Demethylation

One of the principal metabolic pathways identified for this compound is N-demethylation. nih.gov This transformation involves the removal of a methyl group attached to a nitrogen atom in the this compound structure. In studies conducted in humans, the N-demethylated compound was identified as the major metabolite, accounting for approximately 50% of the radioactivity recovered in urine following administration of radiolabelled this compound. nih.gov Mass spectrometry was utilized as a key technique in the identification of this metabolite. nih.gov

Oxidative Pathways: Keto Derivative Formation in the Piperidine (B6355638) Ring

In addition to N-demethylation, oxidative pathways also play a role in the metabolism of this compound. nih.gov A significant oxidative transformation involves the formation of a keto derivative. nih.gov This metabolic step occurs through oxidation within the piperidine ring of the this compound molecule. nih.gov The keto derivative was identified as another metabolite present in the urine. nih.gov

Based on research findings, the primary metabolites identified include the N-demethylated this compound and a keto derivative formed by oxidation in the piperidine ring. nih.gov

Table 1: Identified this compound Metabolites

Metabolite NameMetabolic TransformationRelative Abundance (in Human Urine)Identification Method
N-demethylated this compoundN-DemethylationApproximately 50%Mass Spectrometry
Keto derivativeOxidation in the piperidine ringNot specified, but identifiedMass Spectrometry

Enzyme Systems Implicated in this compound Metabolism (Comparative to Related Compounds)

While specific cytochrome P450 (CYP) enzymes directly responsible for the metabolism of this compound are not explicitly detailed in the provided information, the metabolic transformations observed, particularly N-demethylation and oxidation, are characteristic reactions catalyzed by various CYP isoforms. acnp.orgbpac.org.nzpsychopharmacologyinstitute.com The CYP450 system is a superfamily of enzymes crucial for the biotransformation of many drugs, including antidepressants and compounds affecting monoamine transporters. acnp.orgbpac.org.nzpsychopharmacologyinstitute.com

Comparing this compound's metabolism to related compounds, such as other norepinephrine (B1679862) reuptake inhibitors or antidepressants, can provide insights into potentially involved enzyme systems. For instance, N-demethylation is a common metabolic pathway for various compounds affecting the central nervous system, including certain antidepressants and stimulants like methamphetamine, which undergoes N-demethylation catalyzed by CYP enzymes. snmjournals.orgnih.govsnmjournals.org Atomoxetine, another norepinephrine reuptake inhibitor, is known to be metabolized by CYP2D6 and undergoes aromatic ring hydroxylation and N-demethylation. researchgate.net Tricyclic antidepressants are primarily metabolized by CYP2D6 and CYP2C19, with some involvement of CYP3A4. bpac.org.nzpsychopharmacologyinstitute.comtandfonline.com

Given that this compound undergoes N-demethylation and oxidation in the piperidine ring, it is plausible that CYP enzymes, potentially including isoforms like CYP2D6, CYP2C19, or CYP3A4, could be involved, similar to the metabolism of other compounds with related structural features or pharmacological activity. However, definitive identification of the specific enzymes responsible for this compound's biotransformation would require dedicated enzyme phenotyping studies.

Preclinical Excretion Kinetics and Pathways

Preclinical studies in animals, such as rats and dogs, have been conducted to investigate the excretion kinetics and pathways of this compound. wikipedia.org While detailed preclinical excretion kinetics were not extensively available in the search results, studies in humans provide a clear picture of the primary excretion route. Following oral administration of radiolabelled this compound to humans, the majority of the administered radioactivity was excreted in the urine. nih.gov Over a period of 5 days, approximately 98% of the dose was recovered in the urine. nih.govwikipedia.org This indicates that renal excretion of this compound and its metabolites is the predominant elimination pathway. The concentration of radioactivity in plasma peaked between 1.5 and 3 hours post-dose, with unchanged drug concentrations peaking around the same time. nih.gov The apparent half-life of the unchanged drug in plasma was estimated to be approximately 5 hours in humans. nih.gov While these specific quantitative data are from human studies, they suggest a rapid and primarily renal elimination profile for this compound and its metabolites, which is likely to be reflected in preclinical animal models as well, although species-specific differences in the rate and extent of metabolism and excretion would be expected.

Table 2: this compound Excretion Data (Human Study)

Excretion RoutePercentage of Dose Excreted (over 5 days)Primary Form Excreted
UrineApproximately 98%Unchanged drug and three metabolites

The radioactivity in urine was associated with the unchanged drug and three metabolites, including the major N-demethylated metabolite and the keto derivative. nih.gov

Advanced Research Methodologies and Applications Utilizing Lortalamine

Application of Lortalamine in Molecular Imaging via Positron Emission Tomography (PET)

This compound's selective interaction with the norepinephrine (B1679862) transporter has made it a subject of research for its potential use in PET imaging. drugbank.comwikipedia.org PET is a non-invasive molecular imaging technique used to investigate biological functions in vivo by mapping the distribution of a radiolabeled compound (radiotracer) with affinity for a specific target. diva-portal.org

Development and Validation of this compound as a Norepinephrine Transporter Radioligand

The development of this compound as a NET radioligand stems from its properties as a potent and selective norepinephrine reuptake inhibitor. wikipedia.org Research has explored carbon-11 (B1219553) labeled this compound ([11C]this compound) as a potential tracer for imaging brain NET. nih.govresearchgate.net The radiochemical synthesis of [11C]this compound has been achieved through the alkylation of its normethyl precursor with no-carrier-added [11C]CH3I. nih.gov This process, followed by HPLC purification, has yielded [11C]this compound with reported radiochemical yields ranging from 63% to 97%. nih.gov

Validation studies in baboons have been conducted to evaluate the potential of [11C]this compound as a PET tracer for imaging brain NET. nih.gov However, some studies have indicated that this compound, along with other ligands like nisoxetine (B1678948) and oxaprotiline, displayed high uptake in the striatum, which was higher than in the thalamus. nih.govnih.goveurekaselect.com These studies also suggested that the utility of these ligands, including this compound, might be limited by high non-specific binding and a relatively low specific signal, a characteristic observed in many earlier NET ligands. nih.govnih.goveurekaselect.com

Comparative Studies with Other NET Radiotracers for Imaging Brain Norepinephrine Transporters

Comparative studies have evaluated this compound alongside other radiotracers for imaging brain NET using PET. Tracers such as [11C]methylreboxetine ([11C]MRB), [11C]tomoxetine, [11C]nisoxetine, [18F]N-[3-fluoropropyl]-2-beta-carbomethoxy-3-beta-(4-iodophenyl)nortropane ([18F]FP-CIT), and [11C]methylphenidate have been part of these comparisons. tandfonline.comdiva-portal.orgresearchgate.netsigmaaldrich.com

Research involving baboons compared [11C]this compound with other 11C-labeled NET ligands like (R)-nisoxetine and oxaprotiline, as well as analogs of methylreboxetine. nih.gov These studies suggested that while this compound showed uptake in the brain, its distribution, particularly the high uptake in the striatum, and potential for high non-specific binding and low specific signal, made other tracers like (S,S)-[11C]MRB appear more promising for NET PET studies. nih.govnih.goveurekaselect.com

Methodological Frameworks for Quantitative PET Imaging of NET

Quantitative PET imaging aims to measure the concentration of a radiotracer in tissue over time, providing insights into the density and function of the target transporter. diva-portal.orgnih.gov For quantitative PET, correction for photon attenuation is essential. diva-portal.orgtsnmjournals.org Image reconstruction can be achieved using analytical or iterative techniques. diva-portal.org

Quantitative assessment in PET images can involve various methods, including standardized uptake value (SUV), standardized uptake value ratio (SUVr), and time-activity curves (TACs). diva-portal.org These methods help in quantifying the amount of tracer in a tissue and assessing parameters like binding potential (BPND). diva-portal.orgsigmaaldrich.com The development of suitable radioligands is crucial for accurate in vivo imaging of NET in living systems, which has historically been challenging due to the lack of such ligands. nih.goveurekaselect.com

Sophisticated Analytical Techniques for this compound Research

Research involving this compound, particularly in the context of radioligand development and metabolism studies, utilizes sophisticated analytical techniques for purification, quantification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique in this compound research for both purification and quantification. researchgate.netnih.gov In the context of radioligand synthesis, HPLC, specifically reversed-phase HPLC, is employed for the purification of radiolabeled this compound, such as [11C]this compound, after the radiosynthesis step. nih.govresearchgate.net This purification step is crucial to obtain the radiotracer in high radiochemical purity for in vivo PET studies. nih.govthno.org

HPLC also provides quantitative assessments of compound purity and can be used for the quantitative analysis of substances in complex mixtures. sigmaaldrich.comresearchgate.netnih.gov Reversed-phase HPLC is particularly effective for separating molecules based on their hydrophobicity and is a preferred method for oligonucleotide purification due to its high resolution and ability to remove impurities. sigmaaldrich.comresearchgate.netthermofisher.com While the search results specifically mention HPLC for purifying radiolabeled this compound, the general principles of HPLC also apply to the quantification of this compound in various matrices, though specific details on this compound quantification using HPLC were not extensively provided in the snippets.

Mass Spectrometry for Structural Elucidation of Metabolites

Mass Spectrometry (MS) is a powerful analytical technique used for the structural elucidation of compounds, including metabolites of this compound. nih.govcriver.comuba.ar Studies on the metabolism of this compound have utilized mass spectrometry to identify the structures of its metabolic products. nih.gov

In humans, following oral administration of carbon-14 (B1195169) radiolabeled this compound, the majority of the radioactivity was excreted in the urine, primarily associated with unchanged drug and three metabolites. nih.gov Mass spectrometry was instrumental in identifying the major metabolite, which accounted for about 50% of the urinary radioactivity, as the N-demethylated compound. nih.gov Another metabolite was identified as a keto derivative of this compound, resulting from oxidation in the piperidine (B6355638) ring. nih.gov

Mass spectrometry, particularly high-resolution LC-MS and LC-MS/MS, is a primary tool in metabolite identification and structural elucidation, offering the sensitivity and precision needed to analyze low-concentration analytes in biological samples. criver.com Combining accurate mass measurement, fragmentation data, and chromatographic separation allows for detailed structural information to be obtained. criver.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and stereochemistry of organic molecules. umontpellier.frwordpress.comrsc.org In the context of this compound and its related compounds, NMR has played a role in confirming molecular structures and assigning stereochemical configurations during synthetic endeavors. Studies involving the diastereoselective synthesis of this compound analogs have utilized 1H and 13C NMR spectroscopic data for structural characterization. researchgate.net For instance, in the synthesis of certain isoquinoline (B145761) series related to this compound analogs, the configuration at a specific carbon (C-1) was assigned based on comparing 1H and 13C NMR data with values obtained for previously characterized compounds, where stereochemistry was established by X-ray studies. researchgate.net Furthermore, the stereochemistry of intermediate compounds in the synthesis of this compound and its analogs has been established through methods including X-ray crystallography, which is often used in conjunction with NMR for definitive structural and stereochemical assignments. researchgate.netresearchgate.net The synthesis of (+)-Lortalamine, for example, utilized (S)-(-)-alpha-methylbenzylamine as a chiral auxiliary, and the stereochemistry of an intermediate was determined by X-ray crystallography, allowing for unambiguous assignment of the absolute configuration. researchgate.net While specific detailed NMR spectral data for this compound itself are not extensively detailed in the provided search results, the application of NMR in conjunction with other techniques like X-ray crystallography is evident in the structural and stereochemical characterization of this compound and its synthetic precursors or analogs.

Computational and In Silico Investigations of this compound

Computational and in silico methods are increasingly integral to modern chemical and pharmaceutical research, offering insights into molecular properties, interactions, and potential biological activities without requiring extensive experimental work. These methods can complement experimental studies by providing theoretical frameworks and predictive capabilities.

Q & A

Q. How can researchers differentiate between artifact and genuine biological variability in this compound's effects?

  • Methodological Answer : Apply Hill’s criteria for causality (e.g., strength, consistency, temporality). Replicate experiments across independent labs with shared protocols. Use isogenic cell lines or genetically uniform animal strains to reduce variability .

Interdisciplinary Approaches

Q. What computational tools enhance predictive modeling of this compound's drug-drug interactions?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) models in software like GastroPlus. Incorporate CYP450 inhibition data from liver microsome assays. Validate predictions with in silico-in vivo extrapolation (IVIVE) .

Q. How can systems biology approaches refine this compound's therapeutic index estimation?

  • Methodological Answer : Construct network models integrating gene expression and phenotypic data. Apply toxicity thresholds derived from high-content screening (HCS). Use Markov chain Monte Carlo (MCMC) simulations to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.